molecular formula C12H15Cl2NO2 B193302 Phenylacetic acid mustard CAS No. 10477-72-2

Phenylacetic acid mustard

Cat. No.: B193302
CAS No.: 10477-72-2
M. Wt: 276.16 g/mol
InChI Key: RQAFMLCWWGDNLI-UHFFFAOYSA-N
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Description

Phenylacetic acid mustard: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a p-aminophenylacetic acid moiety, making it a versatile compound for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylacetic acid mustard typically involves the reaction of p-aminophenylacetic acid with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and yield. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: Phenylacetic acid mustard undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

Chemistry: Phenylacetic acid mustard is used as a reagent in organic synthesis, particularly in the preparation of various derivatives for further chemical studies.

Biology: In biological research, the compound is used to study the effects of alkylating agents on biological systems. It serves as a model compound to investigate the mechanisms of action of similar alkylating agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows it to interact with DNA, leading to potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

Phenylacetic acid mustard exerts its effects through alkylation of nucleophilic sites in biological molecules, particularly DNA. The chloroethyl groups form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.

Comparison with Similar Compounds

  • N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt
  • N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid

Comparison: Phenylacetic acid mustard is unique due to its specific structure, which includes a p-aminophenylacetic acid moiety. This structural feature distinguishes it from other similar compounds, such as N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt and N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid, which have different functional groups and applications.

Properties

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAFMLCWWGDNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146714
Record name Phenacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10477-72-2
Record name 4-[Bis(2-chloroethyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10477-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphenacil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (10 ml) was added to 2.0 g (6.9 mmol) of methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate, followed by stirring under heat for 1 hour over an oil bath controlled at 90° C. The reaction mixture was diluted with water and was then extracted three times with methylene chloride. As the raw material still remained, the reaction product was extracted with a 1N aqueous solution of sodium hydroxide. The water layer was acidified with hydrochloric acid and then extracted again with methylene chloride. The extract was dried and concentrated under reduced pressure. The residue so obtained was washed with n-hexane, whereby 1.61 g (5.83 mmol) of the title compound were obtained as white crystals (yield: 84.5%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round bottom flask was added methyl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate (B-4) (3.4 g, 11.68 mmol), LiOH (1.7 g, 70.83 mmol), H2O (100 mL) and THF (50 mL). The reaction mixture was stirred at 50° C. for 2 h. After cooled down to r.t., the reaction mixture was adjusted with HCl (1 N) to pH7 and extracted with EtOAc (100 ml*2), the mixture was dried over Na2SO4 and concentrated under reduced pressure. The crude product (2.8 g) was used next step without further purification. LC-MS: (M+H)+=277;
Name
methyl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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